molecular formula C9H7NOS2 B049677 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone CAS No. 121942-10-7

1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone

Cat. No. B049677
M. Wt: 209.3 g/mol
InChI Key: IBSFHEGRYPCUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone, also known as benzothiazole ketone, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In

Mechanism Of Action

The mechanism of action of 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone is not fully understood. However, it has been proposed that the compound induces cell death in cancer cells by activating the caspase pathway. It has also been suggested that the compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that the compound can reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone. One direction is to further investigate its mechanism of action in cancer cells. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.

Scientific Research Applications

1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to possess antibacterial, antifungal, and antiviral properties.

properties

CAS RN

121942-10-7

Product Name

1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

1-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C9H7NOS2/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12)

InChI Key

IBSFHEGRYPCUIA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC(=S)N2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=S)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-acetyl-2-chlorobenzothiazole (137 mg, 0.65 mmol), potassium hydrogen sulfide (94 mg, 1.30 mmol) and ethanol (3.3 mL) in a capped flask was stirred in an oil bath at 80° C. for two hours. The mixture was cooled in ice, acidified with 1N hydrochloric acid (1.35 mL) and evaporated in vacuo. The residue was partitioned between water (25 mL) and ethyl acetate (50, 25 mL). The organic extracts were washed with brine, dried over magnesium sulfate, filtered and evaporated in vacuo to a solid (133 mg). This material was triturated with ether and dried to provide 5-acetyl-2-thioxo-2,3-dihydrobenzothiazole (110 mg) as a pale yellow solid.
Quantity
137 mg
Type
reactant
Reaction Step One
Name
potassium hydrogen sulfide
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two

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